molecular formula C10H15N3O4 B10844652 5''-amino-5''-deoxy-alpha-D-thymidine

5''-amino-5''-deoxy-alpha-D-thymidine

Cat. No.: B10844652
M. Wt: 241.24 g/mol
InChI Key: PYWLBQPICCQJFF-RNJXMRFFSA-N
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Description

Contextualizing Modified Nucleosides in Biomedical Research

Nucleosides, the fundamental building blocks of DNA and RNA, have long been a focal point of biomedical research. Beyond their natural role in storing and transmitting genetic information, chemically altered versions known as modified nucleosides have emerged as powerful tools in medicinal chemistry and chemical biology. bldpharm.com These synthetic analogs, created by altering the nucleobase or the sugar moiety, are pivotal in the development of new therapeutic agents. biosynth.comnih.gov Their mechanism often involves mimicking natural nucleosides to interact with cellular or viral enzymes. bldpharm.comnih.gov

Modified nucleosides are central to the treatment of various diseases. In oncology, drugs like Gemcitabine and Cytarabine disrupt DNA synthesis in rapidly dividing cancer cells, hindering tumor growth. biosynth.com In virology, analogs such as Acyclovir and Azidothymidine (AZT) are cornerstones of antiviral therapy, selectively targeting viral replication processes. bldpharm.comfrontiersin.org More recently, the development of mRNA vaccines, such as those for COVID-19, has highlighted the importance of modified nucleosides like N1-methylpseudouridine, which enhance mRNA stability and effectiveness. biosynth.com The broad utility of these compounds stems from their ability to compete with natural nucleosides, thereby inhibiting the growth of cancer cells or viral replication. bldpharm.com This versatility has established the synthesis and study of novel nucleoside analogs as a critical area of research for addressing a wide range of health challenges. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

1-[(2S,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8-/m0/s1

InChI Key

PYWLBQPICCQJFF-RNJXMRFFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CN)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Amino 5 Deoxy Alpha D Thymidine

Direct Chemical Synthesis of 5''-amino-5''-deoxy-alpha-D-thymidine

The synthesis of this compound can be achieved through several strategic pathways, primarily originating from thymidine (B127349). The key is the selective modification of the 5'-hydroxyl group to introduce the amino functionality.

Amination Strategies from Monotosylated Thymidine Precursors

A common and direct precursor for the synthesis of this compound is 5'-O-tosylthymidine. This intermediate is readily prepared by the reaction of thymidine with p-toluenesulfonyl chloride in pyridine, which selectively targets the primary 5'-hydroxyl group. From this monotosylated precursor, two principal amination strategies are employed.

The first is a direct nucleophilic substitution of the tosyl group. This can be achieved by treating 5'-O-tosylthymidine with concentrated ammonium (B1175870) hydroxide. nih.gov This method offers a straightforward conversion to the desired product.

Alternatively, a more indirect but often higher-yielding approach involves a two-step process. First, the tosylated thymidine is reacted with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) to yield 5'-azido-5'-deoxythymidine. The azide group is then reduced to the primary amine. This reduction can be accomplished through several methods, including catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or via the Staudinger reaction, which utilizes triphenylphosphine (B44618) followed by an aqueous workup. researchgate.net The Staudinger reaction is particularly mild and avoids the use of heavy metal catalysts. nih.govresearchgate.net

Starting MaterialReagentsIntermediateReduction MethodFinal ProductReference
5'-O-TosylthymidineConcentrated NH4OH-Direct AminationThis compound nih.gov
5'-O-Tosylthymidine1. NaN3 in DMF5'-Azido-5'-deoxythymidine2. H2, Pd/CThis compound researchgate.net
5'-O-Tosylthymidine1. NaN3 in DMF5'-Azido-5'-deoxythymidine2. PPh3, then H2OThis compound nih.govresearchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the chosen route and the optimization of reaction conditions. For the direct amination with ammonium hydroxide, reaction temperature and time are critical parameters to control to maximize yield and minimize side products.

In the azide-mediated pathway, the nucleophilic substitution to form the 5'-azido intermediate is typically efficient. The subsequent reduction step is where optimization plays a significant role. For catalytic hydrogenation, the choice of catalyst, solvent, and hydrogen pressure can influence the reaction rate and completeness.

The Staudinger reaction, while generally high-yielding, requires careful control of stoichiometry and reaction conditions to ensure the complete conversion of the azide and the subsequent hydrolysis of the intermediate iminophosphorane. The table below summarizes typical yields for the multi-step synthesis, highlighting the efficiency of this pathway.

StepReagentsSolventTemperatureTimeYield
Tosylation of Thymidinep-TsCl, PyridinePyridineRoom Temp12 h~85%
AzidationNaN3DMF70-90 °C12 h~90%
Reduction (Staudinger)PPh3, then H2ODioxane/H2OReflux4 h~95%

Advanced Derivatization for Functionalized Nucleoside Analogues

The primary amino group of this compound is a nucleophilic center that allows for a variety of chemical transformations, leading to the creation of novel nucleoside analogues with tailored properties.

Synthesis of Multi-Headed Nucleosides Incorporating this compound Scaffolds

The concept of "multi-headed" or "bis-" nucleosides involves the linkage of two or more nucleobase-containing moieties. This compound can serve as a scaffold for the synthesis of such structures. For instance, the 5''-amino group can be used to form a linkage with another nucleoside or a heterocyclic base.

One reported synthesis involves the reaction of a 5'-amino-5'-deoxynucleoside with 3,5-di-tert-butyl-1,2-benzoquinone to form a benzoxazole-containing double-headed nucleoside. nih.gov While this specific example uses a uridine (B1682114) derivative, the principle is directly applicable to this compound.

Another strategy to create double-headed nucleosides involves the reaction of a 2'-deoxy-5'-O-tosylthymidine with the sodium salt of a nucleobase, such as adenine, in DMF. nih.govsemanticscholar.org This approach, while not directly starting from the 5'-amino compound, highlights the utility of its direct precursor in synthesizing these complex structures.

Phosphoramidite (B1245037) Chemistry for Oligonucleotide Incorporation of 5'-Amino-Modified Deoxythymidine

The incorporation of modified nucleosides into synthetic oligonucleotides is most commonly achieved using phosphoramidite chemistry. twistbioscience.com To make this compound compatible with this process, the 5''-amino group must be protected with a group that is stable during oligonucleotide synthesis but can be removed during the final deprotection step. A common protecting group for this purpose is the trifluoroacetyl (TFA) group, which is base-labile.

The synthesis of the phosphoramidite monomer involves first protecting the 5''-amino group of this compound with a reagent like ethyl trifluoroacetate. The resulting 5'-(trifluoroacetylamino)-5'-deoxythymidine then has its 3'-hydroxyl group phosphitylated using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base.

The resulting phosphoramidite can be used in automated DNA synthesizers to introduce a 5'-amino-modified thymidine residue at any desired position within an oligonucleotide sequence. The terminal amino group can then be used for post-synthetic modifications, such as the attachment of labels or for conjugation to other molecules.

Stereo-controlled Functionalization at the 5'-Position for Conformationally Constrained Nucleotides

The creation of conformationally constrained nucleotides is a key strategy in the design of oligonucleotides with enhanced binding affinity and biological stability. By locking the furanose ring in a specific pucker, typically either North (N) or South (S), the entropic penalty of binding to a target nucleic acid sequence is reduced. One effective approach to achieve this conformational locking is through the stereo-controlled functionalization and subsequent cyclization at the 5'-position of a nucleoside. In the context of this compound, the 5'-amino group serves as a crucial handle for introducing the necessary functionalities to construct a bridging unit back to another part of the nucleoside, often the 3'-position, thereby creating a bicyclic structure.

A notable example of this strategy involves the synthesis of 3'-N,5'-C-bridged thymidine derivatives. While the synthesis often commences from a 3'-modified precursor, the principles of stereoselective cyclization are directly applicable to constructs originating from a 5'-amino-functionalized thymidine. For instance, the synthesis of 3'-amino-3'-deoxy-3'-N,5'(R)-C-ethylenethymidine, a conformationally locked nucleoside, has been successfully achieved. nih.gov This synthesis begins with 3'-azido-3'-deoxythymidine, highlighting a common strategy of using an azide as a precursor to the amine. nih.gov

The general synthetic pathway for creating such constrained nucleotides involves several key steps:

Synthesis of the Precursor : The initial step is the synthesis of the appropriately functionalized nucleoside. For the target compound, this would be this compound. A common method for its preparation is the direct amination of monotosylated thymidine using concentrated ammonium hydroxide. jst.go.jp

Introduction of a Linking Moiety : The 5'-amino group is then derivatized with a bifunctional linker. The choice of linker is critical for controlling the stereochemistry of the final bicyclic product. The linker must possess an electrophilic center that can react with a nucleophile on the sugar ring, typically a hydroxyl group or a derivative thereof at the 3'-position.

Intramolecular Cyclization : The crucial step is the intramolecular cyclization reaction. The stereochemical outcome of this reaction is directed by the stereochemistry of the starting nucleoside and the nature of the linking group. The reaction conditions are optimized to favor the formation of one diastereomer over the other, leading to a specific and predictable conformational lock in the furanose ring.

Deprotection and Characterization : Finally, any protecting groups used during the synthesis are removed to yield the final conformationally constrained nucleotide. Extensive spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR), is employed to confirm the structure and stereochemistry of the product.

The research in this area has led to the development of various conformationally constrained nucleoside analogues. The table below summarizes key findings related to the synthesis of a representative conformationally locked thymidine derivative, providing insights into the methodologies and outcomes.

Entry Starting Material Key Reaction Product Stereochemistry Reference
13'-azido-3'-deoxythymidineIntramolecular reductive amination3'-amino-3'-deoxy-3'-N,5'(R)-C-ethylenethymidine(R) at the new stereocenter nih.gov

This data underscores the feasibility of creating stereochemically defined, conformationally constrained nucleosides through intramolecular cyclization strategies. The principles demonstrated in the synthesis of the 3'-N,5'-C-bridged analogue are directly translatable to the stereo-controlled functionalization of this compound, offering a pathway to novel nucleotide analogues with significant potential in various biomedical applications.

Biochemical Interactions and Enzymatic Processing of 5 Amino 5 Deoxy Alpha D Thymidine and Its Analogues

Enzymatic Phosphorylation and Downstream Metabolism

The metabolic fate of 5''-amino-5''-deoxy-alpha-D-thymidine is largely determined by its initial phosphorylation, a critical activation step that is highly dependent on the enzymatic machinery present. Viral and non-viral kinases exhibit starkly different efficiencies in phosphorylating this analogue, highlighting a key area of its biochemical selectivity.

Specific Recognition and Phosphorylation by Viral Kinases, such as Herpesvirus Thymidine (B127349) Kinase

Research has demonstrated that this compound is a specific substrate for viral kinases, particularly the herpes simplex virus type 1 (HSV-1)-encoded pyrimidine (B1678525) deoxyribonucleoside kinase. nih.govnih.gov Incubation of the compound with purified HSV-1 thymidine kinase results in its direct conversion to the diphosphate (B83284) derivative. nih.govnih.gov Notably, the monophosphate derivative was not detected as a product of this enzymatic reaction, suggesting a processive phosphorylation mechanism or the rapid subsequent phosphorylation of the monophosphate intermediate. nih.govnih.gov This specific recognition and phosphorylation by viral kinases is a critical step for the potential antiviral activity of such nucleoside analogues.

Differential Enzymatic Activity with Non-Viral Thymidine Kinases

In stark contrast to its efficient phosphorylation by viral enzymes, this compound is a poor substrate for non-viral thymidine kinases. nih.govnih.gov Studies using a purified mixture of non-viral thymidine kinase and thymidylate kinase from uninfected Vero cells showed an inability to phosphorylate the compound under identical experimental conditions that were effective for the viral kinase. nih.govnih.gov This differential activity underscores the substrate specificity of mammalian versus viral thymidine kinases and is a cornerstone of the selective action of many antiviral nucleoside analogues.

Enzymatic Stability and Bioconversion Studies of 5'-Amino-Modified Nucleosides

The stability of this compound and its phosphorylated derivatives is a key factor in its biological activity. The enzymatically formed diphosphate of 5''-amino-5''-deoxythymidine exhibits pH-dependent stability. nih.govnih.gov Its rate of hydrolysis increases as the pH of the reaction mixture decreases, with a significant increase in hydrolysis observed below pH 3. nih.govnih.gov The primary hydrolysis product is the parent compound, 5''-amino-5''-deoxythymidine, with no monophosphate derivative detected. nih.govnih.gov At a pH of 3, some thymine (B56734) is also produced in addition to the parent nucleoside analogue. nih.govnih.gov

Furthermore, the presence of a terminal 5'-amino group can confer resistance to certain degradative enzymes. It has been reported that a terminal 5'-amino group can impede the hydrolytic action of exonucleases, such as spleen phosphodiesterase, which degrades oligonucleotides from the 5' end. oup.com

Table 1: Hydrolysis of 5''-amino-5''-deoxythymidine Diphosphate

ConditionObservationHydrolysis ProductsReference
Decreasing pHIncreased rate of hydrolysisNot specified nih.govnih.gov
pH < 3Markedly increased rate of hydrolysis5''-amino-5''-deoxythymidine nih.govnih.gov
pH 3Hydrolysis occurs5''-amino-5''-deoxythymidine and Thymine nih.govnih.gov

Interactions within Nucleoside Salvage and Pyrimidine Metabolism Pathways

Influence on Cellular Thymidine Kinase Activity

The analogue 5'-amino-2',5'-dideoxythymidine (a close structural relative) has been shown to antagonize the feedback inhibition of thymidine kinase by thymidine triphosphate (dTTP). nih.gov In intact 647V cells, this results in a stimulation of thymidine uptake. nih.gov Mechanistic studies with purified thymidine kinase from these cells revealed that in the absence of dTTP, the 5'-amino analogue acts as a competitive inhibitor of the enzyme. nih.gov However, in the presence of the allosteric inhibitor dTTP, the 5'-amino analogue can stimulate enzyme activity, suggesting it competes with dTTP for the regulatory site. nih.gov This modulation of cellular thymidine kinase activity can have significant downstream effects on nucleotide pools.

Table 2: Interaction of 5'-amino-2',5'-dideoxythymidine with Cellular Thymidine Kinase

ConditionEffect on Thymidine Kinase ActivityKinetic MechanismReference
Absence of dTTPInhibitionCompetitive with thymidine nih.gov
Presence of dTTPStimulationCompetition with dTTP for the regulatory site nih.gov

Potential Substrate or Inhibitor Role in Relation to Thymidine Phosphorylase

Thymidine phosphorylase is another key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. Investigations into the effects of 5'-amino-2',5'-dideoxythymidine on cellular metabolism have indicated that its influence on thymidine phosphorylase is likely minimal. nih.gov In studies with 647V cells, the observed stimulation of thymidine uptake by the 5'-amino analogue could not be attributed to an effect on nucleoside phosphorylase activity. nih.gov This suggests that, at least in this cellular context, the compound does not act as a significant substrate or inhibitor of thymidine phosphorylase.

Investigating the Chemical Stability and Degradation Pathways of Phosphorylated this compound Derivatives

The chemical stability of phosphorylated derivatives of this compound is a critical factor influencing their potential biological activity and utility. The replacement of the 5'-hydroxyl group with an amino group introduces a phosphoramidate (B1195095) bond upon phosphorylation, which can exhibit different stability characteristics compared to the phosphodiester bonds found in natural nucleotides. Research has primarily focused on the stability of the diphosphate and triphosphate derivatives, with limited information available for the monophosphate form.

This compound diphosphate (NH2-dTDP):

The stability of the diphosphate derivative is significantly influenced by pH. Studies have shown that the rate of hydrolysis of this compound diphosphate increases as the pH of the reaction mixture decreases. nih.govnih.gov This hydrolysis is particularly marked at a pH below 3. The degradation pathway at acidic pH primarily involves the cleavage of the phosphoramidate bond.

Under acidic conditions (pH 3), the hydrolysis of the diphosphate derivative yields this compound as a major degradation product. nih.govnih.gov Notably, the monophosphate derivative is not detected as a product of this hydrolysis, suggesting that the terminal phosphate (B84403) is preferentially cleaved. nih.govnih.gov In addition to the dephosphorylated nucleoside, some thymine is also formed, indicating a secondary degradation pathway involving the cleavage of the N-glycosidic bond. nih.govnih.gov A shoulder region in the rate of hydrolysis is observed between pH 3 and 5, indicating a complex relationship between pH and the rate of degradation. nih.govnih.gov

Hydrolysis of this compound Diphosphate at Various pH Levels
pHRelative Rate of HydrolysisMajor Degradation Products
&lt;3Markedly IncreasedThis compound, Thymine
3-5Shoulder Region (Increased)This compound
&gt;5Relatively Stable-

This compound triphosphate (NH2-dTTP):

The triphosphate analog, this compound 5'-N-triphosphate (NH2-dTTP), has also been reported to be labile under both acidic and alkaline conditions. nih.gov Attempts to purify NH2-dTTP by HPLC have been challenging due to its tendency to slowly degrade. nih.gov The degradation products observed under these conditions are the parent nucleoside, this compound, and the corresponding 5'-N-diphosphate (NH2-dTDP). nih.gov

A related compound, 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), which also contains a phosphoramidate linkage, exhibits instability in solutions with a pH below 8. nih.gov Its degradation follows first-order kinetics and proceeds through a novel phosphorylysis reaction. nih.gov The primary products of this acid-catalyzed phosphorylysis are the parent nucleoside (5-iodo-5'-amino-2',5'-dideoxyuridine) and trimetaphosphate. nih.gov This suggests a potential degradation mechanism for NH2-dTTP under acidic conditions, where the terminal phosphate group attacks the phosphoramidate bond. The inclusion of magnesium ions was found to decrease the rate of degradation of AIdUTP, indicating a potential stabilizing effect of divalent cations. nih.gov

This compound monophosphate (NH2-dTMP):

There is a notable lack of specific research findings on the chemical stability and degradation pathways of this compound monophosphate. As mentioned, it is not observed as a degradation product during the hydrolysis of the diphosphate derivative, which may suggest a different stability profile or that the diphosphate is more readily hydrolyzed to the nucleoside. nih.govnih.gov Further investigation is required to characterize the stability of the monophosphate derivative under various conditions.

Molecular and Mechanistic Applications of 5 Amino 5 Deoxy Alpha D Thymidine in Research

Development of Nucleoside Analogs for Therapeutic Research

The strategic modification of nucleosides is a fundamental approach in medicinal chemistry to generate compounds with therapeutic potential. The introduction of an amino group at the 5' position of deoxythymidine fundamentally alters its interaction with biological systems, providing a foundation for the design of novel therapeutic agents.

Design Principles for Modulating Biological Activity in Nucleoside Analogs

The design of nucleoside analogs like 5''-amino-5''-deoxy-alpha-D-thymidine is guided by several key principles aimed at achieving selective therapeutic effects. A primary strategy involves exploiting the differences between host and pathogen or diseased and healthy cells. nih.gov A critical aspect of this is the selective activation of the analog by viral or tumor-specific enzymes. nih.gov For instance, this compound is a substrate for the thymidine (B127349) kinase (TK) encoded by Herpes Simplex Virus (HSV), but not for the corresponding mammalian cellular enzymes. nih.gov This selective phosphorylation is a crucial first step in its mechanism of action, ensuring that the analog is preferentially activated in infected cells. nih.gov

Another design principle is the introduction of modifications that, upon incorporation into nucleic acids, disrupt their normal function. The replacement of the 5'-hydroxyl with an amino group leads to the formation of a phosphoramidate (B1195095) bond instead of a phosphodiester bond when incorporated into a DNA strand. nih.gov This altered linkage can affect the stability and structure of the nucleic acid. nih.gov Studies have shown that the incorporation of this compound into viral DNA leads to an increase in single-stranded breaks, compromising the integrity of the viral genome. nih.gov

Furthermore, the design of these analogs considers their ability to interact with key cellular enzymes. This compound has been shown to antagonize the feedback inhibition of thymidine kinase by thymidine triphosphate (dTTP). This disruption of the normal regulatory mechanism can lead to an increased uptake and phosphorylation of other nucleoside analogs, potentially enhancing their therapeutic effect.

Prodrug Strategies Utilizing 5'-Amino Modification for Enhanced Delivery and Bioconversion

A significant challenge in drug development is ensuring that a therapeutic agent reaches its target site in sufficient concentrations. Prodrug strategies are often employed to overcome issues of poor bioavailability, rapid metabolism, or lack of cellular uptake. The 5'-amino group of this compound offers a versatile handle for the attachment of promoieties to create prodrugs with improved pharmacological properties. nih.gov

Amino acid ester prodrugs, for example, have been successfully used to enhance the oral bioavailability of antiviral drugs. nih.gov This strategy leverages amino acid transporters in the intestine to facilitate absorption. While not directly an ester, the 5'-amino group can be acylated with amino acids or other moieties to create amide-based prodrugs. These prodrugs can be designed to be stable in the gastrointestinal tract and plasma, and then be cleaved by intracellular enzymes to release the active this compound. This approach can improve cellular penetration and allow for targeted delivery. nih.gov

The development of amino acid-based prodrugs has been shown to reduce the cytotoxicity of the parent nucleoside analog. mdpi.com By masking the 5'-amino group, the interaction of the analog with non-target enzymes and receptors can be minimized until it reaches the desired cellular compartment. The choice of the amino acid promoiety can also influence the rate of enzymatic cleavage and, consequently, the release profile of the active drug.

Prodrug StrategyRationalePotential Advantage
Amino Acid Conjugation Utilize amino acid transporters for enhanced intestinal absorption and cellular uptake. nih.govImproved oral bioavailability and targeted delivery. nih.gov
Lipophilic Moieties Increase lipophilicity to improve membrane permeability.Enhanced passive diffusion across cell membranes.
Targeted Ligands Attach ligands that bind to specific cell surface receptors.Selective delivery to target cells (e.g., cancer cells).

Utility as Molecular Probes and Conjugation Handles in Chemical Biology

The unique chemical reactivity of the 5'-amino group makes this compound a valuable tool in chemical biology for the development of molecular probes and for the site-specific modification of nucleic acids.

Functionalization for Advanced Imaging and Detection Methodologies

The primary amino group of this compound serves as a convenient point of attachment for a variety of reporter molecules, including fluorescent dyes. This allows for the synthesis of fluorescently labeled nucleosides that can be incorporated into DNA or oligonucleotides for use in a range of imaging and detection applications. For instance, fluorescently labeled oligonucleotides are essential tools in techniques such as fluorescence in situ hybridization (FISH) and for studying the localization and dynamics of nucleic acids within living cells. mdpi.commdpi.com

The development of fluorescent probes often involves the use of fluorophores that are sensitive to their local environment. mdpi.com By conjugating such a fluorophore to the 5'-amino group of thymidine, it is possible to create probes that can report on changes in nucleic acid conformation or interactions with other molecules. The choice of fluorophore and the length and nature of the linker connecting it to the nucleoside can be tailored to optimize the photophysical properties of the probe for specific applications. mdpi.com

Integration into Nucleic Acid Structures for Conformational and Functional Studies

The incorporation of modified nucleosides like this compound into synthetic oligonucleotides allows for detailed investigations into the structure and function of nucleic acids. ontosight.ai The presence of the 5'-amino group and the resulting phosphoramidate linkage can introduce localized changes in the DNA backbone, which can be studied using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Furthermore, the acid-labile nature of the phosphoramidate bond provides a tool for sequence-specific cleavage of DNA. nih.gov This property can be exploited in methodologies for DNA sequencing and analysis. The ability to introduce a specific cleavage site at a predetermined position within a DNA strand is a powerful tool for molecular biology research.

Pre-clinical Mechanistic Investigations in Controlled Biological Systems

Pre-clinical studies in controlled biological systems have been instrumental in elucidating the mechanism of action of this compound and evaluating its therapeutic potential. These investigations have primarily focused on its antiviral activity, particularly against Herpes Simplex Virus (HSV). nih.govnih.gov

A key finding from these studies is the selective phosphorylation of this compound by the viral thymidine kinase. nih.gov This enzymatic conversion to its diphosphate (B83284) derivative is a critical activation step that does not occur to a significant extent with mammalian thymidine kinase. nih.gov This selectivity forms the basis of its antiviral action, as the activated analog is then incorporated into the replicating viral DNA. nih.gov

Studies have shown that the incorporation of this compound into HSV-1 DNA occurs in a dose-dependent manner and correlates with its antiviral activity. nih.gov Unlike many other nucleoside analogs, it does not act by directly inhibiting viral DNA synthesis. Instead, its incorporation leads to the formation of a less stable viral genome, characterized by an increase in single-stranded breaks. nih.gov This compromised DNA integrity ultimately inhibits the production of infectious virus particles.

Furthermore, mechanistic studies have revealed that this compound can modulate the activity of cellular enzymes. It has been shown to antagonize the feedback inhibition of thymidine kinase by dTTP. This disruption of cellular homeostasis can potentiate the activity of other nucleoside analogs that require phosphorylation by thymidine kinase for their activation.

Research FindingSignificance
Selective phosphorylation by viral thymidine kinase. nih.govForms the basis for its selective antiviral activity against HSV. nih.gov
Incorporation into viral DNA. nih.govLeads to the formation of a less stable viral genome. nih.gov
Induction of single-stranded breaks in viral DNA. nih.govCompromises the integrity of the viral genetic material. nih.gov
Antagonism of thymidine kinase feedback inhibition.Can enhance the therapeutic effect of other nucleoside analogs.

In Vitro Studies on Cellular Inhibition Mechanisms

In vitro investigations have been crucial in elucidating the selective inhibitory mechanisms of this compound. A key aspect of its mechanism of action is its differential interaction with viral and cellular enzymes. Studies have shown that the compound is selectively phosphorylated by thymidine kinase encoded by viruses, such as Herpes Simplex Virus (HSV), while it is not a substrate for the corresponding cellular kinases in host cells. This selective phosphorylation is a critical initial step for its biological activity.

The primary product of this enzymatic reaction is the diphosphate derivative. Interestingly, the monophosphate form is not detected as a significant product of this phosphorylation. This selectivity for viral enzymes forms the basis of its targeted action, theoretically minimizing toxicity to uninfected cells.

Furthermore, this compound has been observed to interact with thymidine kinase at the regulatory site for thymidine triphosphate (dTTP). nih.gov It can antagonize the feedback inhibition normally exerted by dTTP on thymidine kinase. nih.gov In the absence of dTTP, the compound acts as a competitive inhibitor of thymidine kinase with a reported Ki of 0.5 microM. nih.gov However, in the presence of dTTP, it can stimulate the enzyme's activity, suggesting competition for the regulatory binding site. nih.gov At high concentrations, it can also inhibit thymidylate kinase, an enzyme responsible for the phosphorylation of other nucleoside monophosphates.

Exploration of Antiviral Activities in Pre-clinical Models

The selective phosphorylation of this compound by viral thymidine kinase underpins its antiviral activity, which has been explored in pre-clinical models. The primary mechanism of its antiherpetic activity is not the inhibition of viral DNA synthesis, but rather its incorporation into the viral DNA.

Research on Herpes Simplex Virus type 1 (HSV-1) has demonstrated that the analog is incorporated into the viral genome in a dose-dependent manner. The extent of this incorporation directly correlates with the reduction in viral yield, indicating that this is the basis for its antiviral effect. The presence of the phosphoramidate bond resulting from its incorporation is thought to compromise the integrity of the viral DNA, leading to an increase in single-stranded breaks.

Assessment of Cytostatic Effects in Model Cell Lines

While broadly classified with purine (B94841) nucleoside analogs that can exhibit antitumor activity through the inhibition of DNA synthesis and induction of apoptosis, specific data on the cytostatic effects of this compound in cancer cell lines, such as IC50 values, are not extensively detailed in the reviewed literature. medchemexpress.com One source indicates that the compound has been shown to induce tumorigenesis in mouse bladder carcinoma cells, an effect contrary to a cytostatic or cytotoxic outcome. biosynth.com

For context, the parent compound, thymidine, has demonstrated selective antiproliferative effects. For instance, a 10 µM concentration of thymidine was found to inhibit the replication of EL4 and MCF7 (a human breast cancer cell line) cells, while a murine lymphoma cell line (K36) was not affected. nih.gov The mechanism for thymidine's antiproliferative action involves an increase in the proportion of cells in the S phase of the cell cycle. nih.gov

The table below summarizes the observed effects of thymidine on different cell lines for comparative purposes.

CompoundCell LineEffectConcentration
ThymidineEL4Inhibition of replication, decreased cell viability10 µM
ThymidineMCF7Growth-inhibition10 µM
ThymidineK36No growth-inhibitionNot Applicable

This table presents data for the parent compound, thymidine, due to the lack of specific cytostatic data for this compound in the reviewed sources.

Principles of Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment in Pre-clinical Animal Models

Pre-clinical PK/PD studies are fundamental to drug development, providing critical data to support the transition to human clinical trials. fiveable.menih.gov These studies are typically conducted in various animal species, including rodents and non-rodents, to gather comprehensive ADME data. fiveable.me

Key pharmacokinetic parameters evaluated in pre-clinical studies include:

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Pharmacodynamic assessments aim to establish a relationship between the drug concentration at the site of action and the observed effect over time. This involves identifying biomarkers of drug effect and measuring the intensity and duration of this effect. For an antiviral agent, this could involve measuring the reduction in viral load, while for a potential anticancer agent, it might involve assessing tumor growth inhibition.

For thymidine, pharmacokinetic studies in cancer patients have shown a half-life of approximately 100 minutes following infusion. nih.gov Total body clearance was found to be in the range of 95 to 266 ml/min/sq m. nih.gov Such data for this compound would be essential for determining a potential therapeutic window and dosing regimen.

Elucidation of Target Engagement and Mechanism of Action in Pre-clinical Development

The elucidation of target engagement and the precise mechanism of action are paramount in the pre-clinical development of any therapeutic candidate. For this compound, the primary target engagement that has been identified is its interaction with thymidine kinases.

The key mechanistic steps that have been elucidated are summarized below:

Mechanistic StepDescriptionImplication
Selective Phosphorylation The compound is a substrate for viral thymidine kinase but not for the corresponding host cell enzymes. This selective activation in virus-infected cells is the foundation for its targeted antiviral activity and potentially lower toxicity to uninfected cells.
Incorporation into Viral DNA Following conversion to its triphosphate form, the analog is incorporated into the growing viral DNA chain by viral DNA polymerase. This incorporation disrupts the integrity of the viral genome, leading to an increase in single-stranded breaks and subsequent reduction in viral replication.
Interaction with Cellular Thymidine Kinase In mammalian cells, it can act as a competitive inhibitor of thymidine kinase and can also compete with dTTP at the enzyme's allosteric regulatory site. nih.govThis interaction can modulate the uptake and metabolism of natural thymidine within the cell. nih.gov

These findings from in vitro and pre-clinical studies provide a foundational understanding of the molecular interactions and mechanisms of action of this compound.

Structure Activity Relationship Sar Studies for 5 Amino 5 Deoxy Alpha D Thymidine Derivatives

Impact of 5'-Amino Modification on Nucleoside Recognition and Binding Affinity

The replacement of the 5'-hydroxyl group with an amino group in the thymidine (B127349) scaffold profoundly alters the molecule's interaction with key cellular and viral enzymes, particularly nucleoside kinases. This modification is a critical determinant for selective recognition and subsequent activation of the nucleoside analogue in virus-infected cells over healthy host cells.

A pivotal finding in the study of 5''-amino-5''-deoxythymidine (5'-AdThd) is its selective phosphorylation by the herpes simplex virus type 1 (HSV-1)-encoded pyrimidine (B1678525) deoxyribonucleoside kinase. nih.gov In stark contrast, a combination of nonviral thymidine kinase and thymidylate kinase derived from uninfected Vero cells was unable to phosphorylate 5'-AdThd under identical experimental conditions. nih.gov This differential recognition underscores the significant impact of the 5'-amino group on substrate specificity. The viral kinase possesses a more accommodating active site that can accept the 5'-amino substituent, a feature not shared by its cellular counterparts. This selectivity is a highly desirable trait for an antiviral agent, as it ensures that the drug is primarily activated within infected cells, thereby minimizing toxicity to uninfected host cells.

Further investigation into the interaction of 5'-AdThd with thymidine kinase from 647V cells revealed that in the absence of the allosteric inhibitor deoxythymidine triphosphate (dTTP), 5'-AdThd acts as a competitive inhibitor of the enzyme with a Ki value of 0.5 µM. semanticscholar.org This indicates that the 5'-amino analogue can bind to the same active site as the natural substrate, thymidine. Interestingly, in the presence of dTTP, 5'-AdThd was found to stimulate the enzyme's activity, suggesting it competes with dTTP for binding at the regulatory site. semanticscholar.org This dual interaction highlights the complex role the 5'-amino modification plays in modulating enzyme function, influencing not only substrate recognition at the active site but also interaction at allosteric regulatory sites.

The antiviral activity of 5'-AdThd is directly linked to its phosphorylation by the viral kinase and subsequent incorporation into viral DNA. nih.gov Studies have shown a dose-dependent incorporation of the analogue into HSV-1 DNA, which correlates with the reduction in viral yield. nih.gov This confirms that the 5'-amino modification does not prevent the analogue from being utilized by the viral replication machinery once it has been phosphorylated.

Table 1: Kinase Selectivity of 5''-amino-5''-deoxythymidine

Enzyme Source Compound Activity Ki Value
Herpes Simplex Virus Type 1 (HSV-1) 5''-amino-5''-deoxythymidine Substrate (phosphorylated) Not Applicable
Uninfected Vero Cells (nonviral) 5''-amino-5''-deoxythymidine Not a substrate Not Applicable
647V Cells (in absence of dTTP) 5''-amino-5''-deoxythymidine Competitive Inhibitor 0.5 µM semanticscholar.org

This table illustrates the differential recognition of 5''-amino-5''-deoxythymidine by viral versus cellular kinases, a key factor in its selective antiviral activity.

Rational Design of Metabolically Stable Analogues through Structural Modification

A significant challenge in the development of nucleoside-based therapeutics is their metabolic instability, particularly the cleavage of the 5'-phosphate group by cellular phosphatases. This dephosphorylation renders the drug inactive. Consequently, a key focus of rational drug design is to introduce structural modifications that enhance metabolic stability while retaining or improving biological activity. For 5'-amino-5'-deoxythymidine (B1215968) derivatives, this often involves modifications that mimic the phosphate (B84403) group but are resistant to enzymatic cleavage.

One of the most successful strategies in this area is the replacement of the labile phosphodiester or phosphoester bond with more stable isosteres. Two prominent examples of such modifications are the synthesis of 5'-methylenephosphonates and 5'-phosphoramidates.

5'-Methylenephosphonates: In these analogues, the oxygen atom bridging the phosphorus and the 5'-carbon of the sugar moiety is replaced by a methylene (B1212753) (-CH2-) group. This carbon-phosphorus (C-P) bond is not a substrate for the phosphatases that typically cleave the phosphate-oxygen-carbon (P-O-C) bond of natural nucleotides. This substitution is intended to create a metabolically stable mimic of the 5'-monophosphate that can still be further phosphorylated by kinases to the active triphosphate form. The synthesis of oligonucleotides containing 5'-deoxy-5'-methylenephosphonic acid has been successfully demonstrated, providing a pathway to creating more stable therapeutic agents.

5'-Phosphoramidates: Another approach to stabilize the 5'-monophosphate is the formation of a phosphoramidate (B1195095) linkage, where the 5'-amino group of 5''-amino-5''-deoxythymidine forms a nitrogen-phosphorus (N-P) bond. This phosphoramidate bond is generally more resistant to cleavage by esterases and phosphatases compared to the corresponding phosphoester bond. The synthesis of nucleoside phosphoramidites is a well-established technique that can be adapted to produce these metabolically stable analogues.

The rational design of these metabolically stable analogues is guided by structural biology insights into the active sites of the target enzymes. For these modified nucleosides to be effective, they must not only resist degradation but also be recognized and processed by the necessary viral or cellular kinases to their active triphosphate forms. Therefore, the structural modifications at the 5'-position must be sterically and electronically compatible with the binding pockets of these enzymes. For instance, the spatial orientation of the phosphate mimic is critical for activity. While these specific modifications have been explored for various nucleoside analogues, their direct application and the resulting metabolic stability and biological activity data for 5''-amino-5''-deoxy-alpha-D-thymidine derivatives require further specific investigation to be fully characterized.

Table 2: Strategies for Metabolically Stable 5'-Phosphate Mimics

Modification Linkage Type Rationale for Stability
5'-Methylenephosphonate Carbon-Phosphorus (C-P) Resistant to cleavage by phosphatases that target P-O-C bonds.
5'-Phosphoramidate Nitrogen-Phosphorus (N-P) Increased resistance to enzymatic cleavage by esterases and phosphatases compared to phosphoester bonds.

This table outlines two key rational design strategies aimed at improving the metabolic stability of 5'-modified nucleoside analogues like this compound.

Future Research Directions and Unexplored Avenues for 5 Amino 5 Deoxy Alpha D Thymidine

Development of Novel Synthetic Methodologies for Complex 5'-Amino-Modified Derivatives

Future research into 5''-amino-5''-deoxy-alpha-D-thymidine is contingent upon the development of more sophisticated and versatile synthetic methodologies. The primary 5'-amino group serves as a crucial chemical handle, but creating complex, multifunctional derivatives requires advanced strategies, particularly in the realm of protecting group chemistry.

The synthesis of the parent compound has been achieved through methods like direct amination of monotosylated thymidine (B127349). nih.gov However, to build more complex structures, such as those conjugated to peptides, lipids, or other reporter groups, orthogonal protecting group schemes are essential. These schemes allow for the selective deprotection of one functional group while others remain protected, enabling precise, stepwise modifications. peptide.com For instance, the trifluoroacetyl (TFA) group is a common choice for protecting the 5'-amino function during oligonucleotide synthesis, as it is stable during the assembly process and can be removed during the final deprotection step. Future work should explore a broader range of protecting groups that are orthogonal to those typically used in nucleoside chemistry, such as Fmoc, Boc, and Alloc groups, which are well-established in solid-phase peptide synthesis. sigmaaldrich.comub.edu This would facilitate the on-resin synthesis of complex nucleoside-peptide conjugates.

Another promising direction is the development of domino reactions or one-pot syntheses that can introduce multiple functional groups in a single, efficient process. For example, methods for the direct linking of functionalized amino acids to a nucleoside can equip the molecule with two or more extra functionalities at once, bypassing the need for multiple protection and deprotection steps. beilstein-journals.org Synthesizing derivatives where the 5'-amino group is converted into a more complex moiety, such as a sulfamino group (5'-sulfamino-5'-deoxythymidine), has already shown potential in modifying the compound's biological activity. nih.gov

Synthetic StrategyKey Protecting GroupsPotential Derivative ClassResearch Focus
Orthogonal Solid-Phase SynthesisFmoc, Boc, Alloc, TFANucleoside-Peptide ConjugatesSelective deprotection on a solid support
Domino CarboxamidationBenzyl, BocAmino Acid-Nucleoside AdductsIntroduction of multiple functionalities in one step
5'-Amine DerivatizationTrimethylamine sulfur trioxide complex5'-Sulfamino-nucleosidesCreation of novel nucleotide analogue types

In-depth Enzymological Characterization of Specific Interaction Profiles

A critical avenue for future research lies in the detailed characterization of how this compound and its phosphorylated metabolites interact with key cellular and viral enzymes. Understanding these specific interaction profiles at a molecular level is paramount for elucidating its mechanism of action and for designing more potent and selective derivatives.

Early research demonstrated that this compound is a highly specific substrate for herpes simplex virus (HSV) thymidine kinase (TK), which converts it to a diphosphate (B83284) derivative. nih.gov Significantly, host cell (nonviral) thymidine and thymidylate kinases are unable to phosphorylate the compound under identical conditions, highlighting its selectivity for the viral enzyme. nih.gov Further studies revealed that the compound acts as a competitive inhibitor of thymidine kinase in the absence of thymidine triphosphate (dTTP), but more importantly, it can antagonize the allosteric feedback inhibition exerted by dTTP on the enzyme. nih.gov This antagonism leads to a stimulation of thymidine kinase activity, which could enhance the activation of other nucleoside analogs. nih.gov

Future enzymological studies should focus on several key areas:

DNA Polymerase Inhibition: While the compound itself is not a direct DNA polymerase inhibitor, its triphosphorylated form could be. Investigating whether the 5'-amino-N-triphosphate derivative acts as a substrate for and/or inhibitor of viral and host DNA polymerases is a crucial next step. Many nucleoside analogs exert their antiviral effects by being incorporated into the growing DNA chain and causing chain termination. nih.govpatsnap.com Determining the efficiency of incorporation and the mechanism of inhibition for the 5'-amino analog is essential.

Kinetics of Resistant Enzymes: The emergence of drug resistance, often through mutations in the viral thymidine kinase or DNA polymerase, is a major clinical challenge. nih.gov Characterizing the interaction kinetics of this compound and its derivatives with these mutated enzymes can provide insights into resistance mechanisms and guide the development of next-generation inhibitors that can overcome them.

Enzyme TargetInteraction TypeKey FindingFuture Direction
Herpes Simplex Virus Thymidine Kinase (HSV-TK)Substrate / Allosteric ModulatorSpecifically phosphorylated by viral TK; antagonizes dTTP feedback inhibition. nih.govnih.govCharacterize interactions with TK from other viruses and drug-resistant mutants.
Host Cellular Thymidine KinaseNon-substrateNot phosphorylated by host cell enzymes. nih.govConfirm lack of interaction with a wider range of host kinases to solidify selectivity profile.
Viral and Host DNA PolymerasesPotential Inhibitor (as triphosphate)UnknownSynthesize the 5'-triphosphate and perform kinetic assays to determine if it is an inhibitor or substrate. nih.gov
5'-NucleotidasesPotential SubstrateUnknownEvaluate the stability of monophosphate derivatives against cellular nucleotidases to understand metabolic half-life. nih.gov

Expansion of Molecular Probe Development and Imaging Applications

The unique 5'-amino group of this compound makes it an ideal scaffold for the development of molecular probes for a variety of biological applications, including diagnostics and cellular imaging. This primary amine provides a convenient and specific point of attachment for conjugating reporter molecules such as fluorophores, quenchers, or affinity tags like biotin (B1667282).

Future research should vigorously pursue the development of such probes. Labeled oligonucleotides containing 5'-amino modifications are already used in techniques like fluorescence in situ hybridization (FISH) and DNA microarrays. However, the monomeric nucleoside itself can be developed into powerful tools:

Fluorescent Probes: Conjugating this compound to a fluorescent dye could create probes to study nucleoside transporters or to visualize viral TK activity within living cells. The use of near-infrared (NIR) dyes, such as Cy5.5, would be particularly advantageous for in vivo imaging due to their deep tissue penetration and low background fluorescence. lifetein.com

PET Imaging Agents: The development of a radiolabeled version, for example with Fluorine-18, could yield a novel positron emission tomography (PET) imaging agent. Given its specific phosphorylation by HSV-TK, such a probe could be used to non-invasively monitor HSV-TK gene expression in reporter gene imaging applications for cancer or to diagnose active herpesvirus infections.

Affinity Probes: Attaching biotin to the 5'-amino group would create an affinity probe that could be used to isolate and identify viral thymidine kinase or other binding partners from complex biological mixtures.

It is important to note that the addition of bulky labels can sometimes alter the biodistribution and targeting capacity of the parent molecule. nih.gov Therefore, a critical aspect of this research will be to systematically evaluate how different linkers and labels affect the compound's specificity for its enzymatic targets.

Advanced Computational Chemistry and Modeling in Nucleoside Analog Design

The design of next-generation nucleoside analogs can be significantly accelerated through the use of advanced computational chemistry and molecular modeling. These in silico approaches provide atomic-level insights into drug-target interactions, allowing for the rational design of more potent and selective compounds before they are synthesized.

A key challenge in nucleoside analog design is the need for the compound to be a good substrate for a viral or cellular activating kinase while its triphosphate form must be a selective inhibitor of the target polymerase. nih.gov Computational methods are uniquely suited to address this multi-target problem.

Molecular Docking and Scoring: Docking studies can predict the binding mode of this compound and its derivatives within the active sites of various kinases (like HSV-TK) and polymerases. rsc.org This can help explain its specificity and guide the design of modifications to improve binding affinity.

Free Energy Perturbation (FEP): FEP is a rigorous computational method that can accurately predict the binding free energies of a series of related ligands to a protein target. nih.govnih.gov This technique can be used prospectively to design novel 5'-amino-modified derivatives with enhanced affinity for viral TK and/or polymerase, while simultaneously predicting and minimizing binding to host enzymes.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a nucleoside analog interacts with its target enzyme over time. acs.org For example, MD simulations can reveal how the binding of this compound might induce conformational changes in thymidine kinase. acs.org Furthermore, simulations can be used to study the effect of incorporating the modified nucleotide into a DNA strand, assessing its impact on DNA flexibility and structure. illinois.edursc.org

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can be trained on existing data for nucleoside analogs to predict the activity of novel, unsynthesized compounds. plos.orgresearchgate.net These models can rapidly screen virtual libraries of potential 5'-amino derivatives to prioritize the most promising candidates for synthesis and experimental testing.

By integrating these computational approaches with traditional synthetic and biological methods, the discovery and development process for novel therapeutics based on the this compound scaffold can be made significantly more efficient and rational.

Q & A

Q. What are the key methodologies for synthesizing 5’-amino-5’-deoxyribonucleoside triphosphates (5’NH NTPs)?

The synthesis involves reacting 5’-amino-5’-deoxyribonucleosides with trisodium trimetaphosphate in a Tris-base buffer (pH 11) at room temperature for 7 days. Purification is achieved via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), followed by sodium perchlorate precipitation in acetone. Rigorous validation using HPLC and T4 polynucleotide kinase assays ensures purity and absence of contaminants affecting polymerase activity .

Q. How does the substitution of the 5’-hydroxyl group with an amino group influence chemical reactivity?

The amino group increases susceptibility to acidic hydrolysis and phosphoramidate bond cleavage. This is attributed to the nucleophilic attack by the adjacent 2’-hydroxyl group in RNA, leading to in-line cleavage of the internucleotide bond. Stability can be improved by replacing the 2’-OH group with 2’-deoxy or 2’-O-methyl modifications at the n-1 position of RNA primers .

Q. What experimental approaches are used to assess the incorporation efficiency of 5’NH NTPs into RNA transcripts?

Primer extension assays with modified RNA primers (e.g., 2’-deoxy or 2’-O-methyl at the n-1 position) are employed. Incorporation efficiency is quantified via gel electrophoresis, normalized against natural NTP controls. For example, 5’NH GTP incorporation yields 58–86% with modified primers, while 5’NH CTP shows lower efficiency (8–27%) depending on primer design .

Advanced Research Questions

Q. What mechanisms explain the transcriptional inhibition by 5’NH NTPs in bacteriophage RNA polymerases?

5’NH NTPs act as competitive inhibitors by forming unstable phosphoramidate bonds during transcription. The T7 RNA polymerase (RNAP) incorporates these analogs but terminates elongation prematurely due to bond cleavage or steric hindrance. Mutant RNAPs (e.g., Y639F/H784A T7 RNAP) show partial tolerance but still fail to produce full-length transcripts. Inhibition is exacerbated by Mn²⁺/Mg²⁺ cofactors in transcription buffers, which modulate substrate specificity .

Q. How can researchers reconcile contradictions in transcription product ratios observed across replicate experiments?

Variability in product ratios (e.g., full-length vs. 2’,3’-cyclic phosphate-terminated primers) arises from differences in RNAP concentration, buffer composition (e.g., spermidine/spermine), and 5’NH NTP solubility. Standardizing reaction conditions (e.g., 10 mM Mg²⁺, 0.5 mM Mn²⁺) and using HPLC-validated 5’NH NTP stocks improve reproducibility. Statistical analysis of triplicate experiments is recommended .

Q. What strategies optimize the use of 5’NH NTPs in studying RNA oligonucleotide stability?

Incorporating 2’-deoxy or 2’-O-methyl modifications at the n-1 position of RNA primers prevents in-line cleavage of phosphoramidate bonds. For example, primers with 2’-deoxycytidine increase 5’NH GTP incorporation to 86%. Stability is further validated via acetic acid treatment (5% v/v), which cleaves 5’NH-guanosine-terminated oligonucleotides while preserving cyclic phosphate products .

Q. How do 5’NH NTPs compare to other modified nucleotides (e.g., 2’-fluoro or seleno derivatives) in polymerase substrate tolerance?

Unlike 2’-fluoro-NTPs, which are efficiently incorporated by T7 RNAP, 5’NH NTPs exhibit poor substrate compatibility due to steric and electronic effects. Kinetic studies show 5’NH GTP incorporation rates are 10-fold lower than natural GTP. However, 5’NH NTPs uniquely enable post-transcriptional functionalization (e.g., amino group conjugation) for probe development .

Q. What experimental designs are recommended for evaluating 5’NH NTPs as antiviral agents?

Use cell-free systems (e.g., T7 RNAP assays) to screen inhibition kinetics. For in vitro antiviral activity, pair 5’NH NTPs with viral polymerases (e.g., HIV-1 reverse transcriptase) and monitor replication fidelity via mismatch extension assays. Confirm specificity using competitive inhibition studies with natural NTPs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.